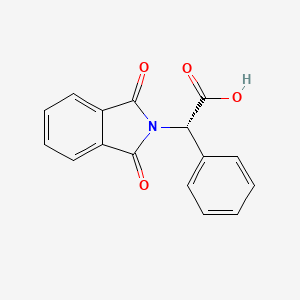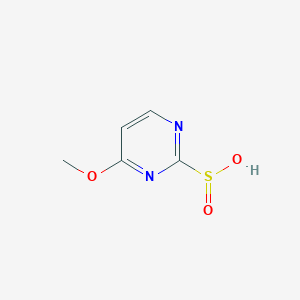![molecular formula C15H11NO5S B12967670 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a suitable benzothiazepine precursor with a carboxylic acid derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid
- 5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-9-carboxylic acid
Uniqueness
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of multiple functional groups.
Propriétés
Formule moléculaire |
C15H11NO5S |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid |
InChI |
InChI=1S/C15H11NO5S/c1-16-11-8-9(15(18)19)6-7-13(11)22(20,21)12-5-3-2-4-10(12)14(16)17/h2-8H,1H3,(H,18,19) |
Clé InChI |
WGRLUXJFZAGLSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


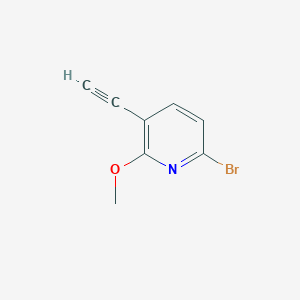
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)

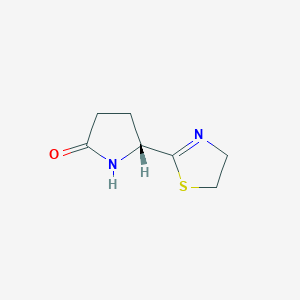
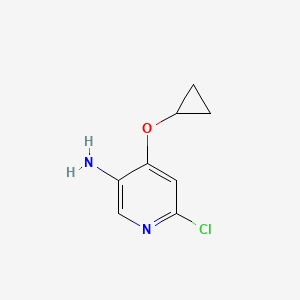
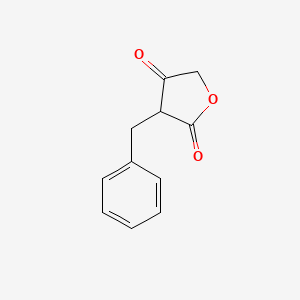
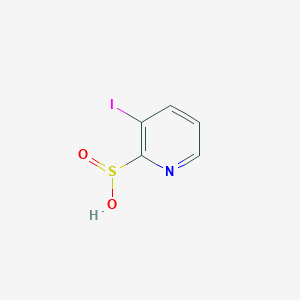
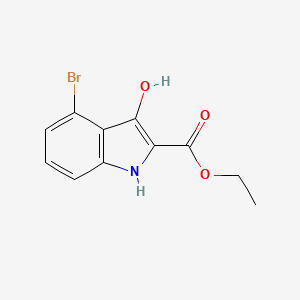
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
